molecular formula C12H17BBrNO3 B1290659 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1073353-75-9

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1290659
CAS No.: 1073353-75-9
M. Wt: 313.99 g/mol
InChI Key: KREVUNDLLHRZIB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methoxy group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 5-bromo-2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of 5-bromo-2-methoxypyridine.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been studied for its potential as an inhibitor in various biological pathways:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition: Recent studies have highlighted its role in inhibiting GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's structural modifications have been explored to enhance its inhibitory activity against GSK-3β and related kinases like IKK-β and ROCK-1 .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Boronic Acid Derivatives: It can be transformed into various boronic acid derivatives that are essential for Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Materials Science

Research has indicated potential applications in materials science:

  • Polymer Chemistry: The compound can be utilized to create functionalized polymers through cross-coupling reactions. These polymers may exhibit unique properties suitable for electronic and photonic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryInhibition of GSK-3β for neurodegenerative disease treatment
Organic SynthesisIntermediate for boronic acid derivatives
Materials ScienceFunctionalized polymer synthesis

Case Study 1: GSK-3β Inhibition

A study published in Molecules demonstrated the effectiveness of modified pyridine derivatives in inhibiting GSK-3β activity. The research indicated that specific structural features of the compound enhanced its binding affinity to the target enzyme, suggesting a pathway for developing new therapeutics for Alzheimer's disease .

Case Study 2: Suzuki-Miyaura Coupling

In a series of experiments focused on organic synthesis, this compound was used as a boronic acid precursor in Suzuki-Miyaura reactions. The results showed high yields of desired products with minimal by-products, highlighting the compound's utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a boronic ester group allows for versatile functionalization and cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1073353-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.

Structural Properties

The molecular formula for this compound is C12H17BBrNO3, with a molecular weight of approximately 313.98 g/mol. The compound features a bromine atom and a methoxy group attached to a pyridine ring, along with a boronate ester moiety. Its structure can be represented as follows:

Structure C12H17BBrNO3\text{Structure }\text{C}_{12}\text{H}_{17}\text{B}\text{Br}\text{N}\text{O}_{3}

Anticancer Potential

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines. For example, an analog demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Mechanism of Action : These compounds may act through mechanisms such as the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. In particular, significant inhibition was observed against MMP-2 and MMP-9 .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in disease processes:

  • DYRK1A Inhibition : Inhibitors designed based on similar structures were evaluated for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These studies revealed nanomolar-level inhibitory activity .

Toxicity and Safety Profile

Safety assessments are crucial for any potential therapeutic agent:

  • Toxicity Studies : Preliminary toxicity studies indicated no acute toxicity in animal models at concentrations up to 2000 mg/kg . Moreover, the compound did not show significant inhibition of cytochrome P450 enzymes (IC50 > 10 μM), suggesting a favorable pharmacokinetic profile .

Data Table: Biological Activity Overview

Biological Activity Findings
Anticancer Activity IC50 = 0.126 μM against MDA-MB-231 cells
Enzyme Inhibition Potent DYRK1A inhibitor
Toxicity Profile No acute toxicity at 2000 mg/kg
Cytochrome P450 Inhibition IC50 > 10 μM (no significant inhibition)

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : A study involving the administration of similar pyridine derivatives showed a reduction in tumor size and improved survival rates in mouse models with induced tumors .
  • Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Properties

IUPAC Name

5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREVUNDLLHRZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639957
Record name 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-75-9
Record name 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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